molecular formula C13H17Cl2N3S B8038376 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No. B8038376
M. Wt: 318.3 g/mol
InChI Key: PLPAWBLWVZNZKD-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

To a solution of tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate (1.25 g, 3.62 mmol) in ethyl acetate (20 ml) was added a solution of 4 N hydrogen chloride in ethyl acetate (20 ml), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added diethyl ether (30 ml), and the desired product as a solid was separated by filtration, which was washed with diethyl ether to yield 1.06 g (92.2%) of the desired product.
Name
tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
92.2%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([N:12]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:25].C(OCC)C>C(OCC)(=O)C>[ClH:25].[ClH:25].[C:1]1([C:7]2[N:8]=[C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5.6|

Inputs

Step One
Name
tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
1.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the desired product as a solid was separated by filtration, which
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.C1(=CC=CC=C1)C=1N=C(SC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.